molecular formula C15H17N3O2 B7645499 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one

2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one

Cat. No. B7645499
M. Wt: 271.31 g/mol
InChI Key: YBHHXVWPLLYQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-one, also known as phthalazinone, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 258.3 g/mol.

Mechanism of Action

The exact mechanism of action of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is not fully understood, but it is believed to act through the inhibition of protein kinases. By inhibiting these enzymes, 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee may disrupt the signaling pathways that are involved in cancer cell growth and proliferation. It may also interfere with the replication of viruses and bacteria by disrupting their ability to phosphorylate proteins.
Biochemical and Physiological Effects:
Phthalazinone has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Phthalazinone has also been shown to inhibit the growth of a variety of viruses and bacteria, including herpes simplex virus, human cytomegalovirus, and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its broad-spectrum activity against a variety of pathogens and cancer cells. It also has a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee is its poor solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee. One area of research is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee derivatives that may have improved activity and selectivity against specific targets. Additionally, the use of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee in combination with other drugs or therapies may enhance its effectiveness and reduce the risk of resistance. Overall, the study of 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee has the potential to lead to the development of new and effective treatments for a variety of diseases.

Synthesis Methods

Phthalazinone can be synthesized through various methods, including the reaction of phthalic anhydride with 1,2-diaminocyclohexane in the presence of a catalyst, such as zinc chloride, or by the reaction of phthalic anhydride with piperidine in the presence of acetic anhydride. The reaction typically takes place under reflux conditions and yields 2-(2-Oxo-2-piperidin-1-ylethyl)phthalazin-1-onee as a white crystalline solid.

Scientific Research Applications

Phthalazinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Phthalazinone has also been investigated for its ability to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.

properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-14(17-8-4-1-5-9-17)11-18-15(20)13-7-3-2-6-12(13)10-16-18/h2-3,6-7,10H,1,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHHXVWPLLYQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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